molecular formula C6H9F3O3 B2916430 (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester CAS No. 1262860-78-5

(R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

Cat. No.: B2916430
CAS No.: 1262860-78-5
M. Wt: 186.13
InChI Key: HUCCJSWZXCFGFK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is a fluorinated ethyl ester characterized by a trifluoromethyl group, a hydroxyl group, and a methyl substituent on the α-carbon of the propionate backbone. Its stereospecific (R)-configuration is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCCJSWZXCFGFK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The hydrolysis of esters occurs through a nucleophilic acyl substitution pathway. Hydroxide ion acts as the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate. Loss of alkoxide ion then gives a carboxylic acid. This process is commonly called saponification.

Biological Activity

(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester (CAS No. 1262860-78-5) is a fluorinated organic compound that has gained attention for its potential biological activities. This compound is recognized for its role as an intermediate in the synthesis of various therapeutic agents, particularly in the context of drug development. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6H9F3O3
  • Molecular Weight : 186.13 g/mol
  • Appearance : White powder
  • Boiling Point : 247.4 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Notably, it has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), an enzyme that plays a critical role in metabolic regulation.

Inhibition of Pyruvate Dehydrogenase Kinase

Research indicates that derivatives of this compound exhibit significant inhibitory effects on PDHK. For instance:

  • Inhibitory Concentration (IC50) : One study reported an IC50 value of 16 ± 2 nM for a specific derivative, indicating potent inhibition .
  • Enhancement of Oxidation : The compound has been shown to enhance the oxidation of lactate into carbon dioxide in human fibroblasts with an effective concentration (EC50) of 57 ± 13 nM .

Biological Activity

The biological effects observed with this compound include:

  • Metabolic Regulation : By inhibiting PDHK, the compound promotes the activity of pyruvate dehydrogenase (PDH), facilitating glucose metabolism and potentially influencing energy homeostasis.
  • Lactate Reduction : Administering derivatives at doses as low as 1 micromol/kg significantly reduced lactate levels in animal models .
  • Therapeutic Applications : The compound serves as an important intermediate for synthesizing therapeutic amides and other fluorinated drugs that may have enhanced pharmacological properties due to the trifluoromethyl group’s electron-withdrawing characteristics .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

Study ReferenceFocusFindings
PDHK InhibitionDemonstrated significant inhibition with IC50 = 16 ± 2 nM; enhanced lactate oxidation.
Synthesis MethodsDiscussed novel processes for preparing both (S) and (R) enantiomers for therapeutic use.
Fluorinated Drug DevelopmentExplored the role of trifluoromethyl groups in enhancing drug potency and metabolic stability.

Comparison with Similar Compounds

Substituent Variations in Trifluoro-Propionate Esters

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester -CF₃, -OH, -CH₃ C₇H₉F₃O₃ 198.14 Reference compound
3,3,3-Trifluoro-2-hydroxy-2-(3-thienyl)propionic acid ethyl ester -CF₃, -OH, thienyl ring C₉H₉F₃O₃S 254.23 Aromatic thiophene substituent enhances π-π interactions; higher molecular weight
2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester -CF₃, -OH, 4-Cl-phenyl C₁₀H₉ClF₃O₃ 275.63 Chlorophenyl group increases steric bulk and lipophilicity
Ethyl 3,3,3-trifluoro-2-methylpropanoate -CF₃, -CH₃ (no -OH) C₆H₉F₃O₂ 170.13 Absence of hydroxyl reduces polarity and hydrogen-bonding capacity

Key Observations :

  • Aromatic substituents (e.g., thienyl, chlorophenyl) introduce steric and electronic effects that alter reactivity and solubility .

Functional Group Modifications

Compound Name Functional Groups Molecular Weight Density (g/mL) Notable Properties Reference
Ethyl trifluoropyruvate (3,3,3-Trifluoro-2-oxopropionic acid ethyl ester) -CF₃, -C=O 170.09 1.283 (25°C) Oxo group enhances electrophilicity; higher density than hydroxylated analogs
3-Hydroxypropionic acid ethyl ester -OH (no fluorine) 118.13 N/A Lacks fluorination, leading to lower metabolic stability and increased hydrophilicity
Ethyl 3-oxo-3-(2-trifluoromethylphenyl)propanoate -C=O, -CF₃-phenyl 260.21 N/A Aromatic trifluoromethyl group increases steric hindrance and π-stacking potential

Key Observations :

  • Replacement of the hydroxyl group with an oxo group (e.g., Ethyl trifluoropyruvate) significantly alters electronic properties, making the compound more reactive toward nucleophiles .
  • Non-fluorinated analogs like 3-Hydroxypropionic acid ethyl ester exhibit reduced lipophilicity and altered pharmacokinetic profiles .

Fluorination Patterns and Stereochemistry

Compound Name Fluorine Substituents Stereochemistry Molecular Weight Impact on Properties Reference
3,3-Difluoro-2-hydroxybutanoic acid ethyl ester -CF₂, -OH Not specified 168.14 Reduced electron-withdrawing effect compared to -CF₃; lower acidity
(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester No fluorine (S)-configuration 224.26 Methoxy-phenyl group introduces chirality and aromaticity; lacks fluorination

Key Observations :

  • Difluoro analogs exhibit weaker electron-withdrawing effects compared to trifluoro derivatives, influencing acidity and reaction kinetics .
  • Stereochemistry (e.g., (R)- vs. (S)-configuration) can dictate enantioselective interactions in catalytic or biological systems .

Q & A

Q. What are the recommended synthetic routes for (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester, and how can enantiomeric purity be ensured?

A common approach involves asymmetric catalysis using ethyl trifluoropyruvate (C₅H₅F₃O₃) as a precursor. The trifluoromethyl group is introduced via nucleophilic trifluoromethylation, followed by stereoselective reduction of the ketone to install the hydroxy and methyl groups. Chiral ligands like BINAP or Salen-type complexes can achieve high enantiomeric excess (≥95%) . Post-synthesis, enantiopurity should be verified via chiral HPLC or polarimetry.

Q. What spectroscopic methods are critical for structural confirmation of this compound?

Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : To confirm the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR), ester carbonyl (δ ~ 170 ppm in ¹³C NMR), and hydroxyl proton (δ ~ 5 ppm in ¹H NMR, exchangeable with D₂O).
  • X-ray crystallography : Resolves stereochemistry (e.g., R-configuration) and hydrogen-bonding patterns, as demonstrated for structurally related trifluoro-hydroxy acids .
  • IR spectroscopy : Validates the ester carbonyl (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad O-H stretch ~3200 cm⁻¹).

Q. How should researchers handle stability challenges during storage?

The compound’s ester and hydroxyl groups make it sensitive to hydrolysis. Store under inert atmosphere (argon) at -20°C in anhydrous solvents (e.g., THF or DCM). Degradation products (e.g., free acid) can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis?

Low yields often stem from steric hindrance at the trifluoromethylated carbon. Strategies include:

  • Catalyst optimization : Use bulky ligands (e.g., Josiphos) to enhance stereocontrol.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve transition-state stabilization.
  • Additives : Molecular sieves or Lewis acids (e.g., Mg(OTf)₂) mitigate moisture interference .

Q. How do computational studies rationalize the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations reveal that the trifluoromethyl group creates a strong electron-withdrawing effect, lowering the LUMO energy of the adjacent carbonyl and enhancing electrophilicity. However, steric bulk from the methyl and hydroxyl groups can hinder nucleophilic attack at the β-carbon, requiring careful tuning of reaction conditions .

Q. What experimental designs resolve contradictions in reported catalytic activity for fluorinated analogs?

Discrepancies in catalytic efficiency (e.g., in asymmetric hydrogenation) may arise from:

  • Impurity profiles : Trace metals in catalysts (e.g., Pd/C) can alter reactivity; use ICP-MS to quantify.
  • Substrate hydration : Karl Fischer titration ensures anhydrous conditions for moisture-sensitive reactions .
  • Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation and reaction completion .

Q. How does fluorination impact the compound’s pharmacokinetic properties in drug discovery?

The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~1.8), improving membrane permeability. However, the hydroxyl group introduces hydrogen-bonding capacity, balancing solubility. Comparative studies with non-fluorinated analogs show a 2-3× increase in plasma half-life in rodent models .

Data Contradiction Analysis

Q. Why do studies report conflicting stability data for this compound?

Variations arise from:

  • Storage conditions : Degradation accelerates at >4°C; studies using room-temperature storage underestimate stability .
  • Analytical thresholds : LC-MS with low detection limits (ng/mL) identifies trace degradation products missed by HPLC-UV.
  • Solvent choice : Acetonitrile (vs. DMSO) reduces ester hydrolysis during analysis .

Methodological Recommendations

  • Stereochemical analysis : Combine X-ray crystallography with NOESY NMR to confirm spatial arrangement .
  • Reaction optimization : Use DoE (Design of Experiments) to screen catalysts, solvents, and temperatures efficiently .
  • Stability protocols : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life under varying conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.